molecular formula C6H14N2O4Pt B13842119 Carboplatin-d4

Carboplatin-d4

Cat. No.: B13842119
M. Wt: 377.30 g/mol
InChI Key: DVQHYTBCTGYNNN-VKQZZNDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboplatin-d4 is synthesized by substituting the hydrogen atoms in carboplatin with deuterium. The synthesis involves the reaction of cis-diammineplatinum(II) dichloride with deuterated 1,1-cyclobutanedicarboxylic acid under controlled conditions . The reaction typically takes place in an aqueous medium at a specific pH and temperature to ensure the complete incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Carboplatin-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include chloride ions, nucleophiles, and various reducing agents. The reactions typically occur under physiological conditions, such as in aqueous solutions at body temperature and neutral pH .

Major Products Formed

The major products formed from these reactions are platinum-DNA adducts, which are responsible for the compound’s anticancer activity. These adducts inhibit DNA replication and transcription, leading to cell death .

Scientific Research Applications

Properties

Molecular Formula

C6H14N2O4Pt

Molecular Weight

377.30 g/mol

IUPAC Name

azane;platinum;2,2,4,4-tetradeuteriocyclobutane-1,1-dicarboxylic acid

InChI

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/i2D2,3D2;;;

InChI Key

DVQHYTBCTGYNNN-VKQZZNDOSA-N

Isomeric SMILES

[2H]C1(CC(C1(C(=O)O)C(=O)O)([2H])[2H])[2H].N.N.[Pt]

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.